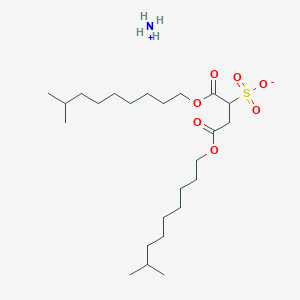

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

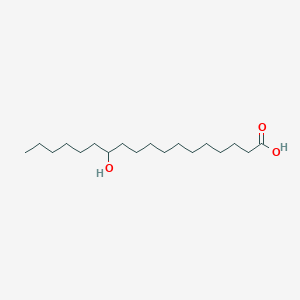

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt, also known as SDSB or sulfoisophthalic acid diammonium salt, is a chemical compound widely used in scientific research. It is a sulfonated derivative of isophthalic acid and is commonly used as a surfactant and dispersant in various applications.

Mécanisme D'action

The mechanism of action of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt is based on its surfactant properties. Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt molecules have both hydrophilic and hydrophobic regions, which allow them to interact with both water and non-polar substances. In aqueous solutions, Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt molecules form micelles, which are structures composed of a hydrophilic outer shell and a hydrophobic inner core. These micelles can solubilize non-polar substances, allowing them to be dispersed in water.

Effets Biochimiques Et Physiologiques

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt has been shown to have low toxicity and is not known to cause any significant adverse effects on human health. However, it can cause skin and eye irritation upon direct contact. In addition, Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can affect the properties of biological membranes, which can have an impact on cellular processes such as membrane transport and signaling.

Avantages Et Limitations Des Expériences En Laboratoire

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt is a versatile and widely used surfactant in laboratory experiments. Its ability to solubilize non-polar substances makes it useful in a wide range of applications. However, it is important to note that Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can interfere with certain analytical techniques, such as electrophoresis and mass spectrometry, due to its ability to form micelles. In addition, the presence of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can affect the activity of enzymes and other biological molecules, which can affect the results of experiments.

Orientations Futures

There are many potential future directions for the use of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt in scientific research. One area of interest is the development of new materials and nanotechnologies that utilize Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt as a surfactant or dispersant. In addition, there is ongoing research into the use of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt as a chelating agent for heavy metals, which could have important applications in environmental remediation. Finally, there is interest in exploring the use of Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt in drug delivery systems, due to its ability to solubilize non-polar substances.

Méthodes De Synthèse

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can be synthesized by the sulfonation of isophthalic acid with sulfur trioxide in the presence of ammonium hydroxide. The resulting product is then neutralized with ammonium hydroxide to form the diammonium salt of sulfoisophthalic acid. The synthesis process is relatively simple and can be completed in a few steps.

Applications De Recherche Scientifique

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt has a wide range of applications in scientific research. It is commonly used as a surfactant and dispersant in various fields such as nanotechnology, materials science, and biotechnology. Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt is also used as a stabilizer for emulsions and suspensions, as well as a detergent and wetting agent. In addition, Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt can be used as a ligand for metal ions, and as a chelating agent for heavy metals.

Propriétés

Numéro CAS |

144093-88-9 |

|---|---|

Nom du produit |

Butanedioic acid, sulfo-1,4-diisodecyl ester, ammonium salt |

Formule moléculaire |

C24H49NO7S |

Poids moléculaire |

495.7 g/mol |

Nom IUPAC |

azanium;1,4-bis(8-methylnonoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C24H46O7S.H3N/c1-20(2)15-11-7-5-9-13-17-30-23(25)19-22(32(27,28)29)24(26)31-18-14-10-6-8-12-16-21(3)4;/h20-22H,5-19H2,1-4H3,(H,27,28,29);1H3 |

Clé InChI |

PEWNRQODUMGNCG-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCOC(=O)CC(C(=O)OCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |

SMILES canonique |

CC(C)CCCCCCCOC(=O)CC(C(=O)OCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+] |

Autres numéros CAS |

144093-88-9 |

Pictogrammes |

Flammable; Corrosive; Irritant |

Synonymes |

Butanedioic acid, sulfo-, 1,4-diisodecyl ester, ammonium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)